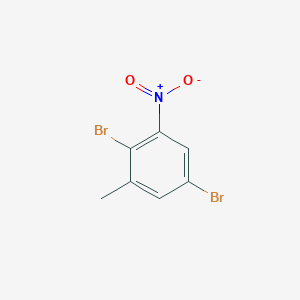
2,5-dibromo-1-methyl-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of benzene, where two bromine atoms, one methyl group, and one nitro group are substituted at the 2, 5, 1, and 3 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-1-methyl-3-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, 1-methylbenzene (toluene), undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitro-1-methylbenzene.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
2,5-Dibromo-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where electrophiles replace one of the substituents on the benzene ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin and hydrochloric acid.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4).
Major Products Formed
Reduction: 2,5-dibromo-1-methyl-3-aminobenzene.
Oxidation: 2,5-dibromo-3-nitrobenzoic acid.
科学研究应用
2,5-Dibromo-1-methyl-3-nitrobenzene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to its inhibitory and toxicity activities against certain microorganisms.
Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2,5-dibromo-1-methyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, making the compound less reactive in certain conditions. The bromine atoms, on the other hand, can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
2,5-Dibromo-1-methylbenzene: Lacks the nitro group, making it less reactive in certain reactions.
2,5-Dibromo-3-nitrobenzene: Lacks the methyl group, affecting its physical and chemical properties.
1,3-Dibromo-2-methyl-5-nitrobenzene: Has a different substitution pattern, leading to different reactivity and applications.
Uniqueness
2,5-Dibromo-1-methyl-3-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.
属性
IUPAC Name |
2,5-dibromo-1-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAFPSSLVAEYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B2485433.png)
![4-benzoyl-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2485434.png)
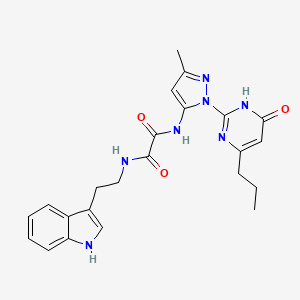

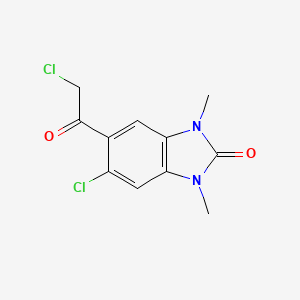
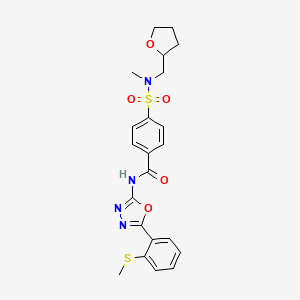
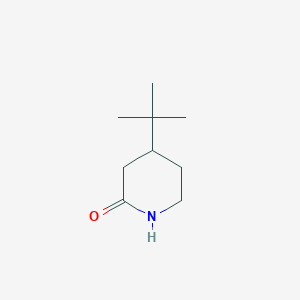
![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2485446.png)
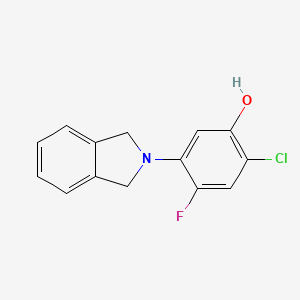
![butyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate](/img/structure/B2485449.png)
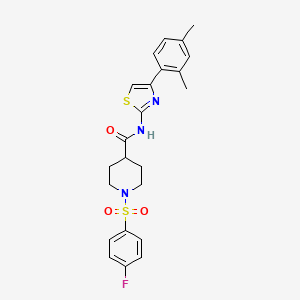
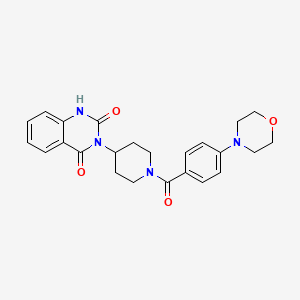

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485456.png)
